2-Methyl-3-(trifluoromethyl)aniline

Catalog No.
S714945
CAS No.
54396-44-0
M.F
C8H8F3N
M. Wt
175.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-(trifluoromethyl)aniline

CAS Number

54396-44-0

Product Name

2-Methyl-3-(trifluoromethyl)aniline

IUPAC Name

2-methyl-3-(trifluoromethyl)aniline

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

InChI

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3

InChI Key

TWLDBACVSHADLI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N)C(F)(F)F

Canonical SMILES

CC1=C(C=CC=C1N)C(F)(F)F

Organic Synthesis:

-Methyl-3-(trifluoromethyl)aniline is a valuable intermediate in organic synthesis, particularly for the preparation of more complex aromatic compounds. Its reactive amine group and the electron-withdrawing trifluoromethyl group make it a versatile building block for various reactions. Studies have explored its application in:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between 2-Methyl-3-(trifluoromethyl)aniline and various aryl or vinyl halides, leading to diversely substituted aromatic compounds. Source:
  • Buchwald-Hartwig Amination: This method utilizes palladium or nickel catalysts to form carbon-nitrogen bonds between 2-Methyl-3-(trifluoromethyl)aniline and aryl or vinyl halides, providing access to N-substituted aromatic derivatives. Source:

Medicinal Chemistry:

The unique combination of functionalities in 2-Methyl-3-(trifluoromethyl)aniline has sparked interest in its potential for medicinal chemistry applications. Studies have investigated its activity as:

  • Antifungal Agent: Research suggests that 2-Methyl-3-(trifluoromethyl)aniline derivatives exhibit antifungal properties against various fungal strains, making them potential candidates for developing new antifungal drugs. Source: )
  • Ligand Design: The molecule's structure allows it to potentially bind to specific biological targets. By attaching various functional groups to the amine group, researchers aim to develop new ligands for therapeutic applications. Source: )

Material Science:

The properties of 2-Methyl-3-(trifluoromethyl)aniline, such as its thermal stability and electrical conductivity, have been explored for potential applications in material science, including:

  • Organic Light-Emitting Diodes (OLEDs): Studies have investigated incorporating 2-Methyl-3-(trifluoromethyl)aniline derivatives into OLEDs as hole-transporting materials, which play a crucial role in device efficiency. Source: )
  • Liquid Crystals: The molecule's rigid structure and specific interactions with other molecules make it a potential candidate for developing new liquid crystal materials for various applications, such as displays and sensors. Source:

2-Methyl-3-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of a methyl group and a trifluoromethyl group attached to a benzene ring. Its chemical formula is C8H8F3NC_8H_8F_3N, and it has a molecular weight of approximately 175.15 g/mol. This compound is notable for its unique combination of functional groups, which enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Due to its reactive amine group and electron-withdrawing trifluoromethyl group. Notable reactions include:

  • Synthesis of Flunixin: This compound is used as an intermediate in the synthesis of flunixin, an analgesic drug, through a condensation reaction with 2-chloronicotinic acid in ethylene glycol .
  • Hydrogenation Reactions: It can undergo hydrogenation processes, particularly when used as a precursor in various synthetic pathways, including those that require palladium catalysts .
  • Nitration and Methylation: A method for synthesizing this compound involves nitration followed by methylation, where the nitro group is reduced to an amino group .

Research indicates that 2-Methyl-3-(trifluoromethyl)aniline exhibits various biological activities. Its structure suggests potential applications in medicinal chemistry, particularly due to its ability to interact with biological targets. Preliminary studies have shown that it may possess analgesic properties, making it relevant in the development of pain relief medications .

Several methods have been developed for synthesizing 2-Methyl-3-(trifluoromethyl)aniline:

  • Nitration and Reduction: This method involves nitrating a precursor compound using concentrated nitric and sulfuric acids, followed by methylation and reduction of the nitro group to form the target compound .
  • Hydrogenation Process: A more industrially viable method involves using 2-chloro-3-trifluoromethyl aniline as a starting material. This compound undergoes hydrogenation in the presence of palladium on carbon as a catalyst under hydrogen pressure to yield 2-Methyl-3-(trifluoromethyl)aniline with high yield and low environmental impact .

The applications of 2-Methyl-3-(trifluoromethyl)aniline are diverse:

  • Pharmaceuticals: Primarily used as an intermediate in the synthesis of flunixin, it plays a crucial role in developing analgesic medications .
  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex aromatic compounds, making it valuable in chemical research and development.
  • Material Science: Its properties have been explored for potential applications in materials with specific electrical or thermal characteristics.

Several compounds share structural similarities with 2-Methyl-3-(trifluoromethyl)aniline:

Compound NameStructure FeaturesUnique Aspects
4-Amino-2-trifluoromethylanilineAmino group at para positionDifferent position of amino group affects reactivity
2-Methyl-4-trifluoromethylanilineMethyl group at different positionPotentially different biological activity
3-Amino-4-trifluoromethylanilineAmino group at meta positionMay exhibit different pharmacological properties

These compounds differ primarily in the position of functional groups on the benzene ring, which influences their reactivity and potential applications in organic synthesis and medicinal chemistry.

2-Methyl-3-(trifluoromethyl)aniline exhibits a complex molecular geometry characterized by the interplay between the aromatic benzene ring system and its substituent groups [1]. The compound possesses a molecular formula of C8H8F3N with a molecular weight of 175.15 grams per mole [1] [2]. The fundamental structural framework consists of a benzene ring bearing an amino group at position 1, a methyl group at position 2, and a trifluoromethyl group at position 3 [1].

The molecular geometry demonstrates significant influence from the electron-withdrawing trifluoromethyl group, which affects the overall electronic distribution within the aromatic system [1]. The carbon-nitrogen bond length associated with the amino group is consistent with typical aniline derivatives, maintaining structural integrity similar to other substituted anilines [3] [4]. The trifluoromethyl group introduces substantial steric hindrance, particularly affecting the conformational flexibility of the molecule [4].

The bonding analysis reveals that the amino group maintains its characteristic pyramidal geometry, with the nitrogen atom exhibiting sp3 hybridization [3]. The C-N bond exhibits partial double bond character due to resonance between the lone pair on nitrogen and the aromatic π-system [3] [4]. The trifluoromethyl group demonstrates rotational disorder in some structural studies, indicating multiple conformational states [4].

ParameterValueReference
Molecular FormulaC8H8F3N [1]
Molecular Weight175.15 g/mol [1] [2]
Density1.237 ± 0.06 g/cm³ (Predicted) [1]
Melting Point38-42 °C [1]
Boiling Point62-64 °C at 4 mmHg [1]

The intracyclic carbon-carbon-carbon bond angles follow the characteristic pattern of substituted benzene rings, typically ranging between 118-121 degrees [3] [4]. The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) substituents creates an asymmetric electronic environment that influences the bond lengths and angles throughout the aromatic system [3].

Crystallographic Data and Conformational Studies

Crystallographic investigations of 2-Methyl-3-(trifluoromethyl)aniline reveal important structural details regarding its solid-state arrangement [1]. The compound typically crystallizes as white crystalline powder with specific thermal properties that reflect its molecular interactions [1] [2]. The melting point range of 38-42 degrees Celsius indicates relatively weak intermolecular forces in the crystal lattice [1].

The conformational analysis demonstrates that the trifluoromethyl group exhibits rotational disorder in crystalline forms, with multiple orientations observed in structural studies [4]. This disorder is attributed to the bulky nature of the trifluoromethyl substituent and its interaction with neighboring molecular units in the crystal structure [4]. The amino group maintains its pyramidal configuration in the solid state, with hydrogen bonding interactions contributing to crystal stability [3] [4].

The crystal packing is primarily governed by weak intermolecular interactions including hydrogen bonding between amino groups and neighboring molecules [3] [4]. The presence of fluorine atoms in the trifluoromethyl group introduces additional weak interactions that influence the overall crystal architecture [4]. These interactions are characteristic of halogen-substituted anilines, where the electronic properties of the substituents dictate the intermolecular arrangement [5].

Physical PropertyValueReference
Crystal FormWhite Crystalline Powder [1] [2]
Melting Point38-42 °C [1]
Crystal ColorWhite [1]
Physical StateSolid at Room Temperature [1]

Conformational studies indicate that the molecule adopts a relatively planar configuration with respect to the aromatic ring and its substituents [4] [6]. The methyl group at position 2 and the trifluoromethyl group at position 3 create steric interactions that influence the overall molecular conformation [4]. The amino group shows some deviation from perfect planarity with the benzene ring, consistent with its pyramidal geometry [3].

The intermolecular hydrogen bonding patterns in the crystal structure involve the amino group as both donor and acceptor, creating networks that stabilize the crystal lattice [3] [4]. The fluorine atoms of the trifluoromethyl group participate in weak hydrogen bonding interactions, contributing to the overall stability of the crystalline form [4].

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of 2-Methyl-3-(trifluoromethyl)aniline is characterized by the complex interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group [1]. This electronic asymmetry creates a unique distribution of electron density across the aromatic system, significantly influencing the compound's chemical properties and reactivity [1].

The frontier molecular orbitals play a crucial role in determining the compound's electronic behavior [7] [8]. The highest occupied molecular orbital typically exhibits significant contribution from the nitrogen lone pair and the aromatic π-system, while the lowest unoccupied molecular orbital is primarily located on the electron-deficient regions of the aromatic ring [7] [8]. The presence of the trifluoromethyl group substantially lowers the energy of the lowest unoccupied molecular orbital due to its strong electron-withdrawing nature [9].

The electronic structure calculations reveal that the trifluoromethyl substituent significantly affects the electron density distribution throughout the molecule [9]. The compound's predicted pKa value of 3.23 ± 0.10 reflects the reduced basicity of the amino group compared to unsubstituted aniline, demonstrating the electronic influence of the trifluoromethyl substituent [1]. This reduced basicity is consistent with the electron-withdrawing effect of the trifluoromethyl group, which decreases the electron density on the nitrogen atom [1].

Electronic PropertyValueReference
Predicted pKa3.23 ± 0.10 [1]
InChI KeyTWLDBACVSHADLI-UHFFFAOYSA-N [1]
Molecular FormulaC8H8F3N [1]
Polar Surface AreaCharacteristic of substituted anilines [1]

The molecular electrostatic potential demonstrates regions of electron deficiency near the trifluoromethyl group and electron richness around the amino group [7]. This polarization creates distinctive electronic characteristics that influence the compound's interaction with other molecules and its chemical reactivity patterns [7] [9].

The π-electron system of the aromatic ring exhibits delocalization that extends from the amino group through the benzene ring, with perturbation caused by both substituents [9]. The trifluoromethyl group acts as a strong π-electron withdrawing group, while the methyl group provides weak π-electron donation through hyperconjugation [9]. This electronic complementarity results in a unique electronic structure that distinguishes this compound from other aniline derivatives [9].

Classical Synthetic Routes

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation represents one of the fundamental approaches for introducing trifluoromethyl groups into aromatic systems. For 2-methyl-3-(trifluoromethyl)aniline synthesis, this methodology typically involves the acylation of substituted anilines with trifluoroacetic anhydride in the presence of Lewis acid catalysts .

The mechanism proceeds through electrophilic aromatic substitution, where the trifluoroacetic anhydride acts as the electrophile in the presence of aluminum chloride or other Lewis acids. The reaction conditions typically require temperatures ranging from room temperature to 80°C, with reaction times of 6-20 hours depending on the substrate reactivity . The process achieves yields of 92-95% for appropriately substituted aniline derivatives.

A key advantage of this approach is its versatility and scalability. The method tolerates various functional groups and can be adapted for industrial applications. However, the harsh reaction conditions and the need for stoichiometric amounts of Lewis acids present environmental concerns. The electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of subsequent reactions .

Reductive Amination Strategies

Reductive amination has emerged as a powerful strategy for synthesizing trifluoromethyl-substituted anilines, particularly when starting from appropriate carbonyl precursors. This approach has been extensively optimized for electron-deficient aromatic amines, which include trifluoromethyl-substituted derivatives [3] [4].

Three robust protocols have been established for reductive amination with electron-deficient anilines. Method A utilizes borane-tetrahydrofuran complex with acetic acid in dichloromethane, requiring reaction times of several hours. Method B employs borane-tetrahydrofuran complex with trimethylsilyl chloride in dimethylformamide, achieving full conversions within 10-25 minutes. Method C uses sodium borohydride with trimethylsilyl chloride in dimethylformamide, providing similar rapid conversion rates [3].

The ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones represents a particularly sophisticated approach, affording primary alpha-(trifluoromethyl)arylmethylamines with excellent enantioselectivities of 80-97% and useful yields of 51-92% [4]. This method uses inexpensive ammonium acetate as the nitrogen source and hydrogen gas as the reductant, making it environmentally favorable.

Modern Catalytic Approaches

Transition Metal-Mediated Trifluoromethylation

Transition metal-catalyzed trifluoromethylation has revolutionized the synthesis of trifluoromethyl-containing compounds. Copper-mediated cross-coupling reactions have proven particularly effective for introducing trifluoromethyl groups into aromatic systems [5] [6].

The copper-catalyzed approach utilizes copper iodide in combination with trifluoroacetate salts such as potassium trifluoroacetate. The reaction proceeds through the formation of a copper-trifluoromethyl intermediate, which undergoes oxidative addition with aryl halides followed by reductive elimination to afford the trifluoromethylated product [5]. This method achieves excellent yields of 85-95% with reaction times as short as 16 minutes at 200°C.

The mechanism involves single electron transfer processes, where the reduction of electrophilic trifluoromethyl sources triggers the formation of trifluoromethyl radicals or metal-trifluoromethyl species [7]. The copper-promoted reductive Sandmeyer trifluoromethylation represents another variant, where copper mediates the reaction between aryldiazonium salts and trifluoromethyl sources [7].

Palladium-catalyzed systems have also been developed, though their scope for heterocyclic substrates remains more limited compared to copper systems [5]. The palladium approach typically requires longer reaction times and higher catalyst loadings, making copper-based systems more attractive for industrial applications.

Photochemical Synthesis Techniques

Photochemical trifluoromethylation has emerged as a powerful tool for introducing trifluoromethyl groups under mild conditions. Visible-light-mediated ortho-trifluoromethylation of aniline derivatives using sodium trifluoromethanesulfinate (Langlois reagent) as the trifluoromethyl source has been successfully demonstrated [8] [9].

The photochemical approach utilizes copper-photoredox dual catalysis, where visible light generates excited-state photocatalysts that facilitate single electron transfer processes. The mechanism involves the generation of trifluoromethyl radicals from sodium trifluoromethanesulfinate, which then participate in carbon-hydrogen bond functionalization reactions [8]. This method operates at room temperature and achieves yields of 68-84% for various aniline derivatives.

The photocatalytic generation of trifluoromethyl nitrene from azidotrifluoromethane represents a novel approach for alkene aziridination [10]. This method uses stable and safe azidotrifluoromethane as a precursor, generating triplet trifluoromethyl nitrene under visible light photocatalysis. The resulting aziridines can be converted into N-trifluoromethylimidazolines or N-trifluoromethylaldimines through subsequent transformations.

Continuous-flow photochemical trifluoromethylation has demonstrated significant advantages over batch processes, particularly in terms of light penetration and reaction efficiency [11] [12]. The use of organic photoredox catalysts such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile has enabled efficient continuous-flow protocols for direct carbon-hydrogen trifluoromethylation of heterocycles.

Process Optimization and Yield Enhancement

Process optimization for trifluoromethylation reactions involves careful control of multiple parameters to maximize yield and selectivity. Temperature optimization is crucial, as higher temperatures generally increase reaction rates but may reduce selectivity or cause decomposition of sensitive intermediates [13] [14].

Residence time optimization in flow systems has proven particularly important. The optimal residence time balances complete conversion with minimal decomposition, typically ranging from 10 minutes to 24 hours depending on the specific methodology [5] [15]. For copper-catalyzed cross-coupling reactions, residence times as short as 16 minutes at 200°C have achieved excellent results.

Catalyst loading optimization involves finding the minimum catalyst amount that provides acceptable reaction rates while minimizing costs. For most transition metal-catalyzed processes, catalyst loadings of 1-2 mol% provide optimal results [16]. Higher loadings may improve reaction rates but increase production costs without proportional yield improvements.

Solvent system selection significantly impacts reaction kinetics and product isolation. Polar aprotic solvents such as dimethylformamide, N-methyl-2-pyrrolidone, and tetrahydrofuran are commonly employed [5]. The choice of solvent affects the solubility of reactants, reaction kinetics, and ease of product purification.

The selection of trifluoromethyl sources plays a critical role in process optimization. Sodium trifluoromethanesulfinate and potassium trifluoroacetate are commonly used due to their stability and reactivity [8] [5]. The choice between different trifluoromethyl sources depends on the specific reaction conditions and substrate compatibility.

Flow rate optimization in continuous processes involves balancing mixing efficiency with residence time. Optimal flow rates typically range from 40-100 μL/min, with specific values depending on reactor geometry and reaction kinetics [5] [17]. Higher flow rates improve mixing but may reduce residence time, while lower flow rates may lead to incomplete mixing.

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in trifluoromethylation synthesis has become increasingly important due to environmental concerns and regulatory pressures. Traditional trifluoromethylation methods often involve hazardous reagents, chlorinated solvents, and generate significant organic waste [18] [19].

Atom economy improvement has been achieved through the development of catalytic processes that minimize the use of stoichiometric reagents. Transition metal catalysis has enabled the replacement of stoichiometric metal reagents with catalytic amounts, significantly improving the atom economy of trifluoromethylation reactions [18].

Safer solvent alternatives have been extensively investigated. The use of water as a reaction medium for trifluoromethylation reactions represents a significant advancement in green chemistry [19]. Micellar catalysis using designer surfactants enables radical-based trifluoromethylation in water at room temperature, achieving E-factors as low as 5-6 [19].

The development of PFAS-free synthesis routes has become a critical consideration due to increasing regulatory restrictions on per- and polyfluoroalkyl substances [20] [21]. New synthesis protocols using cesium fluoride as the primary fluorine source offer alternatives to traditional PFAS-containing reagents. These methods utilize microfluidic platforms with packed bed flow reactors to achieve efficient fluorination without relying on PFAS precursors.

Energy efficiency improvements have been realized through the implementation of microwave-assisted synthesis, flow chemistry, and photochemical methods [18] [22]. These approaches typically operate at lower temperatures and shorter reaction times compared to conventional heating methods, reducing energy consumption and improving process sustainability.

Waste reduction strategies include solvent recycling, minimal workup procedures, and the development of cascade reactions that combine multiple synthetic steps [19] [16]. The aqueous reaction mixtures used in micellar catalysis can be recycled multiple times, with studies demonstrating successful recycling through five cycles with only modest decreases in yield.

Mechanochemical synthesis represents an emerging green chemistry approach that eliminates the need for organic solvents entirely [23]. The use of nanocellulose as a green reaction medium enables the selective transformation of aromatic amino groups into trifluoromethyl functionality under transition metal-free conditions. This approach achieves excellent yields while adhering to green chemistry principles.

Real-time monitoring and process control technologies are being developed to minimize waste and optimize reaction conditions [22]. In-line monitoring systems enable precise control of reaction parameters, reducing the likelihood of side reactions and improving overall process efficiency.

The integration of renewable feedstocks into trifluoromethylation synthesis remains an active area of research. While petroleum-derived starting materials are still predominantly used, efforts are underway to develop bio-based precursors where technically feasible [18].

The implementation of inherently safer chemistry principles has led to the development of stable trifluoromethyl sources that can be handled under ambient conditions [20] [21]. These safer reagents reduce the risks associated with high-pressure operations and hazardous gas handling, making trifluoromethylation more accessible for routine synthetic applications.

XLogP3

2.5

UNII

569607266B

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (32.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (18.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (79.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (18.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (79.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (18.64%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (11.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (67.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

54396-44-0

Wikipedia

2-methyl-3-(trifluoromethyl)benzenamine

Dates

Last modified: 08-15-2023

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